molecular formula C8H6N2S B13950772 4,7-Methano-7H-thieno[2,3-E][1,3]diazepine CAS No. 478919-88-9

4,7-Methano-7H-thieno[2,3-E][1,3]diazepine

Cat. No.: B13950772
CAS No.: 478919-88-9
M. Wt: 162.21 g/mol
InChI Key: IJFVUDFNMSYDBP-UHFFFAOYSA-N
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Description

4,7-Methano-7H-thieno[2,3-E][1,3]diazepine is a heterocyclic compound with a unique structure that combines elements of thieno and diazepine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-7H-thieno[2,3-E][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno compound with a diazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-7H-thieno[2,3-E][1,3]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4,7-Methano-7H-thieno[2,3-E][1,3]diazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Methano-7H-thieno[2,3-E][1,3]diazepine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Methano-7H-thieno[2,3-E][1,3]diazepine is unique due to its methano bridge, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

478919-88-9

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

5-thia-8,10-diazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene

InChI

InChI=1S/C8H6N2S/c1-2-11-8-4-10-3-7(6(1)8)9-5-10/h1-2,4-5H,3H2

InChI Key

IJFVUDFNMSYDBP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=CSC3=CN1C=N2

Origin of Product

United States

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